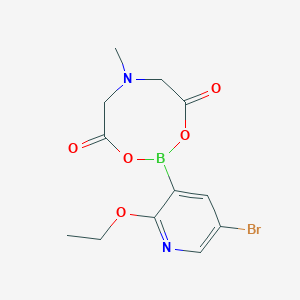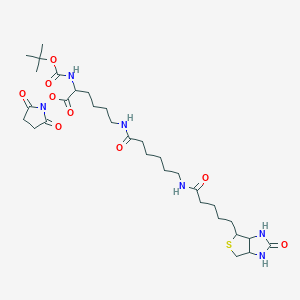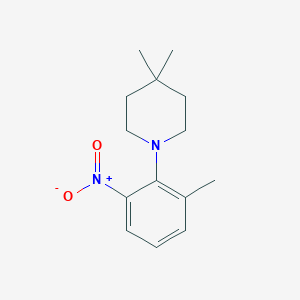
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group, an ethoxy group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The ethoxy group can be introduced via an etherification reaction, while the amino group is often added through an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the ethoxy group may influence the compound’s overall stability and reactivity. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 4-Amino-3-bromobenzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-4-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, 5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
5-amino-4-ethoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-2-17-8-4-6(10(11,12)13)5(9(15)16)3-7(8)14/h3-4H,2,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
VOTDCVVHAGJJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)







![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)




